molecular formula C7H12O4 B6205609 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid CAS No. 1861496-68-5

3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid

Cat. No.: B6205609
CAS No.: 1861496-68-5
M. Wt: 160.17 g/mol
InChI Key: CATKXOPRVWNVMN-UHFFFAOYSA-N
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Description

3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid is an organic compound with the molecular formula C7H12O4 It is a derivative of oxolane, featuring a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid typically involves the reaction of 2,2-dimethyloxolane with appropriate reagents to introduce the hydroxyl and carboxylic acid groups. One common method includes the oxidation of 2,2-dimethyloxolane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.

Major Products Formed:

    Oxidation: Diketones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid involves its interaction with molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

  • 2-hydroxy-2,2-dimethyloxolane-3-carboxylic acid
  • 3-hydroxy-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
  • 2,2-dimethyloxolane-3-carboxylic acid

Uniqueness: 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the oxolane ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1861496-68-5

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-6(2)7(10,5(8)9)3-4-11-6/h10H,3-4H2,1-2H3,(H,8,9)

InChI Key

CATKXOPRVWNVMN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(C(=O)O)O)C

Purity

95

Origin of Product

United States

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